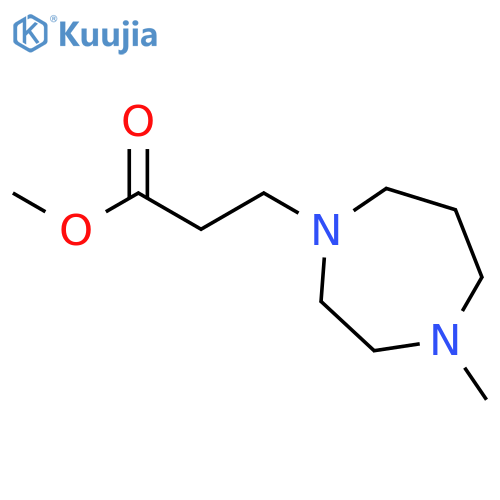Cas no 91346-68-8 (Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate)

91346-68-8 structure
商品名:Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
CAS番号:91346-68-8
MF:C10H20N2O2
メガワット:200.278002738953
MDL:MFCD11053043
CID:4309362
PubChem ID:25219281
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-methyl-, methyl ester
- methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
- STK503073
- LS-01593
- H23373
- methyl3-(4-methyl-1,4-diazepan-1-yl)propanoate
- AKOS005171303
- ALBB-004288
- 91346-68-8
- MFCD11053043
- CS-0361797
- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
-
- MDL: MFCD11053043
- インチ: InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3
- InChIKey: CBKOKUVXLJPXQI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 200.152477885Da
- どういたいしつりょう: 200.152477885Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM291541-1g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 97% | 1g |
$294 | 2022-11-28 | |
| abcr | AB405346-5 g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 5 g |
€907.00 | 2023-07-19 | ||
| TRC | M238695-500mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M238695-250mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 250mg |
$ 275.00 | 2022-06-04 | ||
| Matrix Scientific | 036300-500mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 500mg |
$189.00 | 2023-09-11 | ||
| abcr | AB405346-500mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate; . |
91346-68-8 | 500mg |
€269.00 | 2025-02-20 | ||
| abcr | AB405346-1g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate; . |
91346-68-8 | 1g |
€317.00 | 2025-02-20 | ||
| A2B Chem LLC | AI95835-5g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | >95% | 5g |
$995.00 | 2024-07-18 | |
| abcr | AB405346-500 mg |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 500MG |
€254.60 | 2023-02-20 | ||
| Ambeed | A941600-1g |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
91346-68-8 | 97% | 1g |
$267.0 | 2024-04-16 |
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
91346-68-8 (Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91346-68-8)Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

清らかである:99%
はかる:1g
価格 ($):240.0